ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research into the compound ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has led to the synthesis of various novel heterocyclic compounds. For instance, the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles was achieved using a similar starting material. This process involved reactions with phenylisothiocyanate, leading to different pyridothienopyrimidine derivatives and their further reactions to produce pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines (El-Kashef et al., 2010). Another study presented a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the versatility of similar compounds in creating a diverse array of heterocyclic structures (Mohamed, 2021).
Development of Antimicrobial Agents
Compounds synthesized from this compound have been evaluated for their antimicrobial properties. A study on the preparation and reactions of certain thiazolo[3,2-a]pyrimidines showed that these compounds displayed excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). Another research focused on synthesizing and characterizing novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were also screened for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antioxidant Activity Exploration
The search for compounds with antioxidant properties has also been a significant area of research. One study synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate from a similar starting material and found that some of the newly synthesized compounds exhibited remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Mechanism of Action
Target of Action
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound that belongs to the class of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to have a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolo[4,5-b]pyridines, in general, are known for their wide variety of pharmacological effects . They are often used in medicinal chemistry due to their ability to interact with a wide range of receptor targets .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit a diversity of biological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities .
Properties
IUPAC Name |
ethyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-4-3-6-7(5-12)15-8(10)11-6/h2-5H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPVTENIUKDOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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